![molecular formula C19H28N2O B5219717 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine](/img/structure/B5219717.png)
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine
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Overview
Description
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine has been shown to have a range of biochemical and physiological effects, including increasing the release of dopamine and serotonin, as mentioned above. It has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Additionally, 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine has been shown to have analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine in lab experiments is its well-characterized pharmacology and mechanism of action. This makes it a valuable tool for studying the effects of dopamine and serotonin on behavior and physiology. However, one limitation is that 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine has been shown to have some off-target effects, which may complicate interpretation of results.
Future Directions
There are many potential future directions for research on 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine. One area of interest is in developing more selective compounds that target specific dopamine or serotonin receptors. Additionally, there is interest in exploring the potential therapeutic uses of 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine, particularly in the treatment of mood disorders such as depression and anxiety. Finally, there is interest in using 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine as a tool for studying the neural circuits that underlie reward processing and addiction.
Synthesis Methods
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods, including the reaction of cyclohexylcarbonyl chloride with 1-(2-phenylethyl)piperazine in the presence of a base. Other methods include the reaction of 1-(2-phenylethyl)piperazine with cyclohexanone in the presence of an acid catalyst, or the reaction of 1-(2-phenylethyl)piperazine with cyclohexyl isocyanate.
Scientific Research Applications
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including increasing the release of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation and reward processing.
properties
IUPAC Name |
cyclohexyl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(18-9-5-2-6-10-18)21-15-13-20(14-16-21)12-11-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJCEBKNZPDGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl[4-(2-phenylethyl)piperazin-1-yl]methanone |
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